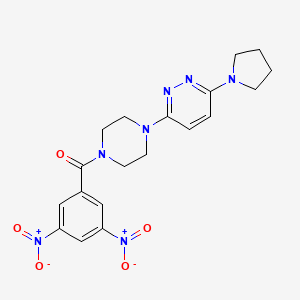

![molecular formula C17H16ClNO5S B2770376 methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327174-43-5](/img/structure/B2770376.png)

methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

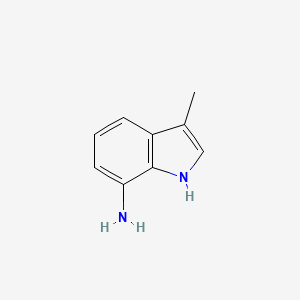

The compound is a complex organic molecule that contains several functional groups, including an amine group, a sulfonyl group, and an acrylate ester group . These functional groups could potentially confer a variety of chemical properties to the compound.

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The presence of different functional groups can greatly influence the structure and properties of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Polymer Chemistry and Material Science Applications

- Polymeric Protecting Groups : The synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups was achieved through the homopolymerization and copolymerization of related monomers with methyl acrylate. These polymers serve as interesting polymeric amino protecting groups due to their kinetic results of deprotection (Gormanns & Ritter, 1994).

- Photochromic Materials : Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents were synthesized and used for the preparation of homopolymers and copolymers. These materials exhibit photochromic properties, showcasing trans-cis isomerization of the side-chain azobenzene fragments induced by illumination (Ortyl, Janik, & Kucharski, 2002).

Organic Synthesis and Reaction Studies

- Synthesis of Pyrazoles : The application of vinyl sulfones as chemical equivalents of acetylenes in the reaction of 1,3-dipolar cycloaddition to diphenyldiazomethane has been explored. This synthesis pathway leads to the formation of various substituted pyrazoles, highlighting the versatility of related compounds in organic synthesis (Vasin et al., 2015).

- Enantioselective Synthesis : A chiral phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction involving indole-derived sulfonyl imines and bis(3-chlorophenyl)methyl acrylate has been developed. This method provides a route to polycyclic indoles, demonstrating the compound's role in facilitating complex organic transformations (Gao, Xu, & Shi, 2015).

Photochemical and Photoinitiator Studies

- Photoinitiation for UV-curable Coatings : The study of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties as photoinitiators for UV-curable pigmented coatings showcases the utility of these compounds in developing advanced materials with specific photochemical properties (Angiolini et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (Z)-3-(4-chloroanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)16(17(20)24-2)11-19-13-5-3-12(18)4-6-13/h3-11,19H,1-2H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPLJSULYJNPFQ-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)

![(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770309.png)

![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)

![(E)-3-(2-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2770313.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2770314.png)